molecular formula C21H14O6 B2774388 (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate CAS No. 622364-22-1

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate

Cat. No.: B2774388
CAS No.: 622364-22-1
M. Wt: 362.337
InChI Key: OOTITHICCZEDMR-ODLFYWEKSA-N
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Description

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a furan ring, a benzofuran moiety, and a methoxybenzoate group

Properties

IUPAC Name

[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-1-benzofuran-6-yl] 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14O6/c1-24-14-6-4-13(5-7-14)21(23)26-16-8-9-17-18(12-16)27-19(20(17)22)11-15-3-2-10-25-15/h2-12H,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOTITHICCZEDMR-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CO4)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CO4)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring is introduced via a Wittig reaction, where a furan-2-ylmethylene phosphonium salt reacts with the benzofuran core to form the (Z)-2-(furan-2-ylmethylene) group.

    Esterification: The final step involves the esterification of the benzofuran derivative with 4-methoxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The furan ring undergoes selective oxidation to form dione derivatives. This reaction is critical for modifying electronic properties while retaining the benzofuran backbone.

Reagent Conditions Major Product Yield Reference
KMnO₄H₂SO₄ (0.1 M), 60°C, 4 hFuran-2,3-dione derivative78%
CrO₃Acetic acid, reflux, 6 h3-Hydroxyfuran-2-one65%
mCPBADCM, 25°C, 12 hEpoxidized furan intermediate42%

Mechanistic Insight :

  • Oxidation with KMnO₄ proceeds via electrophilic attack on the furan’s α-carbon, followed by ring-opening and re-closure to form the dione.

  • Epoxidation with mCPBA occurs stereospecifically, preserving the (Z)-configuration of the exocyclic double bond.

Reduction Reactions

The carbonyl group at the 3-position of the benzofuran moiety is selectively reduced, enabling access to alcohol derivatives.

Reagent Conditions Major Product Yield Reference
NaBH₄EtOH, 0°C, 2 h3-Hydroxy-2,3-dihydrobenzofuran derivative85%
LiAlH₄THF, reflux, 3 hFully saturated benzofuran alcohol72%
H₂ (Pd/C)EtOAc, 50 psi, 6 hPartially reduced furan-benzofuran hybrid68%

Key Observation :

  • NaBH₄ selectively reduces the ketone without affecting the ester or furan rings, while LiAlH₄ reduces both the ketone and ester groups.

Nucleophilic Substitution

The methoxy group on the benzoate moiety undergoes substitution under SNAr conditions.

Nucleophile Conditions Major Product Yield Reference
NH₃ (gas)DMF, 100°C, 24 h4-Aminobenzoate derivative54%
KSCNDMSO, 120°C, 8 h4-Thiocyanatobenzoate61%
NaOMeMeOH, 65°C, 12 hTransesterified methyl ester89%

Mechanistic Insight :

  • The electron-deficient aromatic ring facilitates nucleophilic attack at the para position relative to the ester group.

Ester Hydrolysis

The benzoate ester is cleaved under acidic or basic conditions to yield carboxylic acid derivatives.

Conditions Reagent Major Product Yield Reference
1M NaOHH₂O/EtOH (1:1), reflux, 5 h4-Methoxybenzoic acid92%
6M HClDioxane, 80°C, 8 hFree acid with furan-benzofuran scaffold78%

Application :

  • Hydrolysis products serve as intermediates for synthesizing amide or anhydride derivatives.

Cycloaddition Reactions

The exocyclic double bond participates in Diels-Alder reactions, expanding the compound’s utility in synthesizing polycyclic systems.

Dienophile Conditions Major Product Yield Reference
Maleic anhydrideToluene, 110°C, 12 hBicyclo[4.3.0]nonene derivative58%
TetracyanoethyleneCHCl₃, 25°C, 24 hHexacyclic adduct47%

Stereochemical Note :

  • The (Z)-configuration directs endo selectivity in cycloadditions, confirmed by X-ray crystallography .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition between the furan’s double bond and external alkenes.

Reactant Conditions Major Product Yield Reference
EthyleneUV (254 nm), hexane, 6 hFused cyclobutane derivative33%
AcrylonitrileUV (300 nm), MeCN, 12 hSpirocyclic nitrile product28%

Limitation :

  • Low yields due to competing polymerization side reactions .

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (kJ/mol) Reference
Ester hydrolysis2.1 × 10⁻⁴68.3
Furan oxidation5.7 × 10⁻⁵92.4
Diels-Alder3.4 × 10⁻³45.6

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential bioactivity. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development and pharmacological studies.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl benzoate
  • (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-chlorobenzoate
  • (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-nitrobenzoate

Uniqueness

What sets (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate apart from similar compounds is the presence of the methoxy group on the benzoate moiety. This functional group can influence the compound’s reactivity, solubility, and bioactivity, making it a unique candidate for various applications in scientific research and industry.

Biological Activity

(Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzoate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the presence of a benzofuran moiety and a furan ring. Its molecular formula is C18H16O5C_{18}H_{16}O_5, and it has a molecular weight of 312.31 g/mol. The structure can be represented as follows:

 Z 2 furan 2 ylmethylene 3 oxo 2 3 dihydrobenzofuran 6 yl 4 methoxybenzoate\text{ Z 2 furan 2 ylmethylene 3 oxo 2 3 dihydrobenzofuran 6 yl 4 methoxybenzoate}

Antioxidant Activity

Research indicates that compounds similar to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran derivatives exhibit significant antioxidant properties. For instance, DPPH radical scavenging assays have shown that these compounds can effectively neutralize free radicals, thereby reducing oxidative stress in cells .

Anticancer Properties

Several studies have demonstrated the anticancer potential of benzofuran derivatives. For example, derivatives exhibiting structural similarities to (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran have been tested against various cancer cell lines, including MCF7 (breast cancer) and HeLa (cervical cancer) cells. These studies revealed that such compounds can induce apoptosis and inhibit cell proliferation through mechanisms involving the modulation of apoptotic pathways and cell cycle regulation .

Table 1: Summary of Anticancer Activity

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF715Apoptosis induction
Compound BHeLa20Cell cycle arrest
(Z)-2-(furan...)MCF718Apoptosis induction

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its potential use as an anti-inflammatory agent .

Table 2: Anti-inflammatory Activity

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha20050
IL-615030
IL-1β10020

The mechanisms through which (Z)-2-(furan-2-ylmethylene)-3-oxo-2,3-dihydrobenzofuran exerts its biological effects involve:

  • Antioxidant Mechanism : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes.
  • Apoptotic Pathways : It activates caspase cascades leading to programmed cell death in cancer cells.
  • Cytokine Modulation : The inhibition of NF-kB signaling pathways reduces the expression of inflammatory cytokines.

Case Studies

A notable case study involved the synthesis and biological evaluation of related benzofuran derivatives. The study found that specific modifications in the chemical structure significantly enhanced anticancer activity against multiple cell lines while also exhibiting low toxicity in normal cells .

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal RangeImpact on YieldReference
Temperature70–80°CMaximizes Knoevenagel condensation
SolventAnhydrous DCMReduces hydrolysis
Catalystp-TSA (5 mol%)Accelerates reaction 3-fold

Q. Table 2. Key Spectral Assignments

Functional GroupNMR Shift (¹H)IR Stretch (cm⁻¹)
Benzofuran C=O-1680–1700
Ester C=O-1720–1740
Furan protons6.2–6.5 ppm-

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